molecular formula C12H11ClN2S B7721772 Pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- CAS No. 121180-58-3

Pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]-

Cat. No.: B7721772
CAS No.: 121180-58-3
M. Wt: 250.75 g/mol
InChI Key: ICSSORBMWQSROY-UHFFFAOYSA-N
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Description

Pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound has a chlorine atom at position 4, a methyl group at position 6, and a phenylmethylthio group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- can be achieved through various methods. One common method involves the reaction of 2,4-dichloropyrimidine with phenylmethylthiol in the presence of a base such as sodium hydride. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: A precursor in the synthesis of pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]-.

    4-Chloro-6-methyl-2-thiopyrimidine: A compound with similar structural features but lacking the phenylmethyl group.

    4-Chloro-6-methyl-2-[(phenylmethyl)amino]pyrimidine: A compound with an amino group instead of a thio group at position 2.

Uniqueness

Pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzylsulfanyl-4-chloro-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c1-9-7-11(13)15-12(14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSSORBMWQSROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227597
Record name 4-Chloro-6-methyl-2-[(phenylmethyl)thio]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121180-58-3
Record name 4-Chloro-6-methyl-2-[(phenylmethyl)thio]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121180-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-2-[(phenylmethyl)thio]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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